3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

Medicinal Chemistry Physicochemical Property Analysis Drug Discovery

Procure the ortho-chloro isomer 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one (CAS 691840-21-8) for reproducible TcTIM inhibition studies. This specific isomer is essential for SAR; its ortho-effect alters pKa and ionization versus para/unsubstituted analogs, directly impacting target binding and solubility data. Ensure your Chagas disease research uses the correct chemical probe for valid, comparable results.

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
Cat. No. B12074396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
Molecular FormulaC8H5ClN2OS
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NSC(=O)N2)Cl
InChIInChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
InChIKeyNQYWTBZSDNPDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one: A Core Heterocyclic Building Block for Targeted Procurement


3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one (CAS 691840-21-8) is a 1,2,4-thiadiazole derivative featuring an ortho-chlorophenyl substituent at the 3-position and a ketone group at the 5-position, forming a thiadiazolone core . This heterocyclic scaffold is recognized as a new selective inhibitor chemotype for Trypanosoma cruzi triosephosphate isomerase (TcTIM), a validated target for Chagas disease [1]. The compound is commercially available with a specified purity of 95% or 98% from multiple suppliers , and its molecular weight is 212.66 g/mol [2].

Why Substituting 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one with its Isomers or Unsubstituted Analogs Can Compromise Assay Reproducibility


Substituting the ortho-chloro isomer with its para-chloro or unsubstituted phenyl analogs is not a chemically or biologically neutral exchange. The position of the chlorine substituent significantly impacts the compound's physicochemical properties, such as its acidity (pKa) and density, which directly influence solubility, permeability, and target binding. For instance, the predicted pKa of the ortho-chloro derivative is expected to differ from that of the para-chloro (pKa 6.96 ± 0.20) and unsubstituted phenyl (pKa 7.28 ± 0.20) analogs due to steric and electronic ortho-effects. These differences can lead to altered ionization states at physiological pH, affecting interactions with biological targets like TcTIM, where the 1,2,4-thiadiazol-5(4H)-one scaffold is known to exert its inhibitory activity [1]. Procurement of the exact ortho-substituted compound is therefore critical for maintaining experimental consistency and obtaining reproducible data.

Quantitative Evidence Guide: Differentiating 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one from its Closest Analogs


Ortho-Chloro Substitution Alters Physicochemical Profile Relative to Para-Chloro Isomer

The ortho-chloro substitution pattern in 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is predicted to result in a different pKa value compared to the para-chloro isomer (3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one, CAS 192817-66-6), which has a predicted pKa of 6.96 ± 0.20 . While direct experimental pKa data for the ortho isomer is not available in the primary literature, the established ortho-effect in aromatic systems suggests a lower pKa for the ortho-substituted compound due to steric hindrance and intramolecular hydrogen bonding with the adjacent thiadiazolone ring. This difference is quantifiable in terms of the predicted density: the para isomer has a predicted density of 1.57 ± 0.1 g/cm³ , whereas the ortho isomer's density is expected to be similar but may differ slightly due to molecular packing effects.

Medicinal Chemistry Physicochemical Property Analysis Drug Discovery

Class-Level Potency Against Trypanosoma cruzi Triosephosphate Isomerase (TcTIM)

The 1,2,4-thiadiazol-5(4H)-one chemotype has been identified as a new selective inhibitor of Trypanosoma cruzi triosephosphate isomerase (TcTIM) [1]. While specific IC50 data for 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one itself is not available in the primary literature, a closely related derivative from this class demonstrated an IC50 value of 86 nM against TcTIM, with no inhibitory effect on the mammalian enzyme [2]. In contrast, the para-methylphenyl analog (3-(4-methylphenyl)-1,2,4-thiadiazol-5(4H)-one) exhibited an IC50 of 3,500 nM (3.5 µM) against TcTIM, indicating a 40-fold difference in potency based on substituent identity and position [3].

Chagas Disease Enzyme Inhibition Neglected Tropical Diseases

Commercially Defined Purity Specifications Enable Reproducible Experimentation

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is commercially available from multiple vendors with clearly defined purity specifications. AK Scientific offers the compound at a minimum purity of 95% , while Leyan supplies it at 98% purity . In comparison, the para-chloro isomer (3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one) is also available at 95% purity from suppliers like Bidepharm . This parity in available purity grades ensures that any differences observed in biological or chemical assays are attributable to the intrinsic properties of the ortho-substituted molecule, not to variations in sample quality.

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Primary Application Scenarios for Procuring 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one


Structure-Activity Relationship (SAR) Studies for Chagas Disease Drug Discovery

The ortho-chlorophenyl substituent in 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one serves as a key point of diversification in SAR campaigns targeting TcTIM inhibition. Given the established class-level potency of 1,2,4-thiadiazol-5(4H)-ones, with one derivative exhibiting an IC50 of 86 nM against TcTIM [1], this specific ortho-chloro analog is an essential comparator to its para-chloro and unsubstituted counterparts to elucidate the impact of halogen position on target engagement and selectivity . Procuring this exact compound allows researchers to generate critical data on the ortho-effect within this promising anti-parasitic chemotype.

Physicochemical Profiling and Solubility Optimization

The predicted pKa differences between the ortho- and para-chloro isomers, driven by steric and electronic ortho-effects, make 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one a valuable probe for studying how subtle structural changes influence solubility, permeability, and ionization state . Researchers focused on optimizing the drug-like properties of the 1,2,4-thiadiazol-5(4H)-one scaffold will require this compound to experimentally measure its solubility-pH profile and compare it directly to the para-chloro (pKa 6.96 ± 0.20) and unsubstituted phenyl (pKa 7.28 ± 0.20) analogs [2].

Chemical Biology Probe for Investigating TcTIM Dimerization Inhibition

The mechanism of action for the 1,2,4-thiadiazol-5(4H)-one class involves the highly selective, irreversible inactivation of TcTIM through non-covalent binding that interferes with enzyme dimerization [1]. As a member of this unique inhibitor class, 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a candidate for use in advanced biochemical and biophysical assays (e.g., DOSY-NMR, native MS) to further probe the dimer-interface disruption mechanism [1]. Procuring this specific derivative is necessary for studies aimed at validating TcTIM as a target and developing novel anti-Chagas therapeutics.

Synthetic Methodology Development for Functionalized Thiadiazolones

The presence of the ortho-chloro group presents a unique steric environment that can be exploited in the development of new synthetic methods for 1,2,4-thiadiazol-5(4H)-one functionalization. For example, the ortho-chloro atom could serve as a directing group for metal-catalyzed C-H activation or as a handle for further diversification via cross-coupling reactions. As a well-defined, commercially available building block with a specified purity of 95-98% , 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is an ideal substrate for exploring new chemical space around the N4-position of the heterocycle [3].

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